6-Aminonicotinic acid (6-ANA) is a derivative of vitamin B3 (niacin) [, ]. It serves as a precursor to 6-amino-NADP+, a potent inhibitor of 6-phosphogluconate dehydrogenase (6PGD) []. This enzyme plays a crucial role in the pentose phosphate pathway, which is essential for cellular energy production and biosynthesis.
6-Aminonicotinic acid falls under the category of amino acids and is classified as a pyridinecarboxylic acid. Its chemical formula is , and it has a molecular weight of approximately 138.12 g/mol.
The synthesis of 6-aminonicotinic acid can be achieved through several methods:
The molecular structure of 6-aminonicotinic acid features a pyridine ring with substituents at specific positions:
6-Aminonicotinic acid participates in various chemical reactions:
The mechanism of action for 6-aminonicotinic acid primarily relates to its role as a GABA-A receptor agonist:
Studies have shown that analogues of 6-aminonicotinic acid exhibit varying degrees of efficacy at GABA-A receptors, indicating a structure-activity relationship that can be exploited for drug design .
6-Aminonicotinic acid has several scientific applications:
6-Aminonicotinic acid (CAS RN: 3167-49-5) is a nitrogen-containing heterocyclic compound with the molecular formula C₆H₆N₂O₂ and a molecular weight of 138.13 g/mol. Its systematic name is 6-aminopyridine-3-carboxylic acid, reflecting its core pyridine ring substituted with an amino group at position 6 and a carboxylic acid group at position 3 [4] [6]. The compound typically presents as a white to light yellow or greyish crystalline powder with a high melting point exceeding 300°C [4] [5] [7]. It exhibits limited solubility in water (approximately 1.0 g/L at 20°C) and ethanol (5.0 g/L at 20°C), and is sparingly soluble in most organic solvents [7].
The molecule exists in equilibrium between two predominant tautomeric forms: the aminonicotinic acid structure and an imino tautomer. This tautomerism influences its spectroscopic properties, as evidenced by characteristic signals in nuclear magnetic resonance (NMR) spectroscopy, including carboxylic acid proton resonance near 13 ppm and aromatic proton signals between 6.5–8.5 ppm [5] [7]. The crystalline structure is stabilized by strong intermolecular hydrogen bonding between the carboxylic acid and amino groups, contributing to its thermal stability.
Table 1: Fundamental Chemical Identifiers of 6-Aminonicotinic Acid
Property | Value/Descriptor |
---|---|
CAS Registry Number | 3167-49-5 |
Molecular Formula | C₆H₆N₂O₂ |
Molecular Weight | 138.13 g/mol |
IUPAC Name | 6-aminopyridine-3-carboxylic acid |
Synonyms | 2-Amino-5-pyridinecarboxylic acid; 6-Amino-3-pyridinecarboxylic acid |
Appearance | White to light yellow crystalline solid |
Melting Point | >300°C (decomposes) |
Storage Conditions | 0-8°C (recommended) |
Initial scientific interest in 6-aminonicotinic acid primarily regarded its utility as a synthetic intermediate. Early research focused on its role in preparing nicotinic acid derivatives and coordination complexes for industrial catalysts [4]. A pivotal shift occurred in 2014 when a landmark study demonstrated its intrinsic pharmacological properties, revealing potent agonism at gamma-aminobutyric acid type A (GABA(A)) receptors. This discovery repositioned 6-aminonicotinic acid from a chemical building block to a biologically active scaffold warranting direct investigation [1].
The compound's development accelerated through structure-activity relationship (SAR) studies. Researchers synthesized and evaluated analogues with alkyl modifications at the 2- and 4-positions of the pyridine ring (designated as compounds 9-11 and 14-16). These investigations revealed that even minor structural changes significantly impacted GABA(A) receptor binding affinity, with most analogues exhibiting low to mid-micromolar binding constants (Kᵢ = 1.1–24 μM) [1]. A breakthrough emerged with the synthesis of the tetrahydropyridine analogue (compound 22), which demonstrated a dramatic affinity enhancement (Kᵢ = 0.044 μM), rivaling endogenous GABA and the classical agonist isoguvacine [1]. Concurrent advances in computational chemistry facilitated molecular docking studies and homology modeling of the GABA(A) receptor binding pocket (α1β2γ2 subtype). These models predicted critical steric and electronic requirements for agonist binding and provided a rational framework for designing novel analogues targeting unexplored pharmacological profiles within the GABA(A) receptor system [1].
6-Aminonicotinic acid functions primarily as a potent GABA(A) receptor agonist. GABA(A) receptors are ligand-gated chloride channels central to inhibitory neurotransmission in the mammalian central nervous system. Binding studies confirm its high affinity for native GABA(A) receptors and specific recombinant subtypes. Reported dissociation constants (Kᵢ) vary slightly depending on methodology, with values of 4.4 nM cited in commercial bioactivity profiles [2] and low micromolar ranges (Kᵢ = 1.1 μM) observed for the parent compound in comprehensive research studies [1]. This variance may reflect differences in receptor sources or experimental conditions. Crucially, functional assays confirm its agonist efficacy, meaning it not only binds but also activates the receptor, inducing chloride influx and neuronal inhibition [1] [2].
Structure-activity relationship studies highlight the molecule's pharmacophoric elements essential for GABA(A) receptor interaction:
Molecular docking simulations within α1β2γ2 GABA(A) receptor homology models predict that 6-aminonicotinic acid occupies the classical GABA binding site at the β⁺/α⁻ subunit interface. Key interactions involve hydrogen bonds between the carboxylic acid moiety and β²Arg66, and between the amino group and backbone carbonyls or conserved water molecules within the site [1]. Beyond its direct receptor action, 6-aminonicotinic acid is classified as a metabolite, indicating its role as an intermediate or product in physiological or biochemical pathways [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7